![molecular formula C24H27NO4 B14229374 2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid CAS No. 824431-63-2](/img/structure/B14229374.png)
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid is a complex organic compound characterized by its unique structure, which includes both nitrophenyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid typically involves multi-step organic reactions. One common approach is the use of a Wittig reaction to form the double bonds in the heptenoic acid chain. This is followed by nitration to introduce the nitro group on the phenyl ring. The reaction conditions often require the use of strong bases and acids, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can help in maintaining consistent reaction conditions and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The double bonds in the heptenoic acid chain can be hydrogenated to form saturated compounds.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) are typical.
Major Products
Oxidation: Formation of nitro derivatives or amine derivatives.
Reduction: Formation of saturated heptanoic acid derivatives.
Substitution: Formation of halogenated phenyl derivatives.
科学研究应用
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The phenyl groups can interact with hydrophobic pockets in proteins, potentially affecting their function. These interactions can lead to various biological effects, including modulation of enzyme activity and signal transduction pathways.
相似化合物的比较
Similar Compounds
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylheptanoic acid: Similar structure but with a saturated heptanoic acid chain.
2-[5-(4-Aminophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-[5-(4-Nitrophenyl)pent-4-en-1-yl]-7-phenylhept-6-enoic acid is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
824431-63-2 |
|---|---|
分子式 |
C24H27NO4 |
分子量 |
393.5 g/mol |
IUPAC 名称 |
2-[5-(4-nitrophenyl)pent-4-enyl]-7-phenylhept-6-enoic acid |
InChI |
InChI=1S/C24H27NO4/c26-24(27)22(14-8-2-6-12-20-10-4-1-5-11-20)15-9-3-7-13-21-16-18-23(19-17-21)25(28)29/h1,4-7,10-13,16-19,22H,2-3,8-9,14-15H2,(H,26,27) |
InChI 键 |
CWJHVUWDHZFJNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CCCCC(CCCC=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


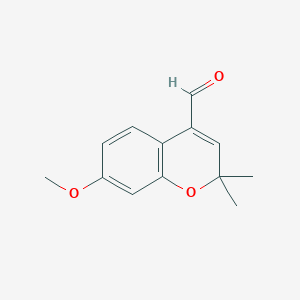
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
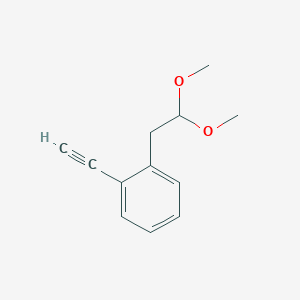
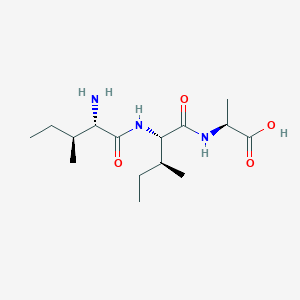
phosphinate](/img/structure/B14229318.png)
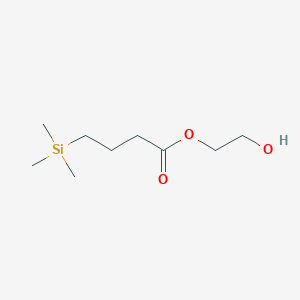
![N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14229327.png)


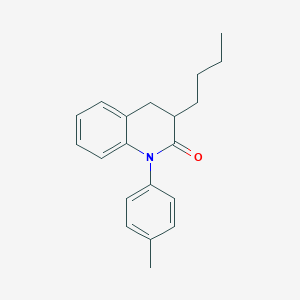
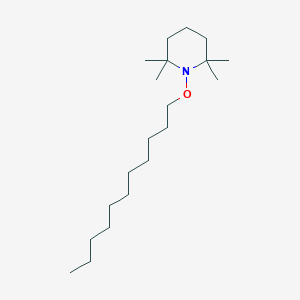
![1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}](/img/structure/B14229359.png)
![Benzene, 1,3-bis[[3,5-bis(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B14229365.png)
